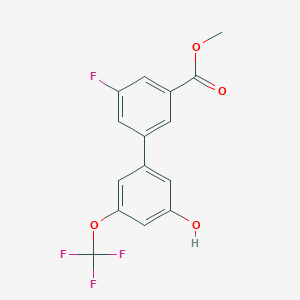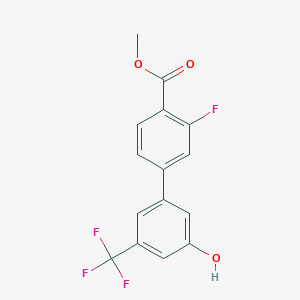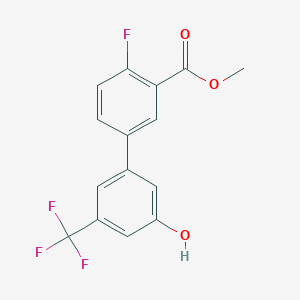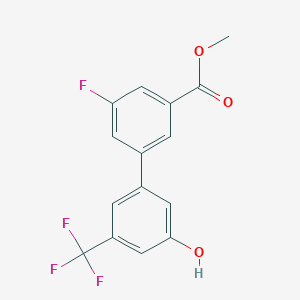
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, also known as 5-MSTFP, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound due to its unique chemical structure which allows it to interact with a variety of molecules and has been used in a variety of studies from biochemistry to materials science. In
科学的研究の応用
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as a substrate for the enzyme acetylcholinesterase, and as a carbon-13 NMR probe for the study of enzyme kinetics. It has also been used as a fluorescent dye for the detection of proteins and for the study of protein-protein interactions. Additionally, 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% has been used in the study of organic materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that it interacts with molecules through hydrogen bonding and Van der Waals forces. Additionally, it is believed to interact with proteins through electrostatic interactions.
Biochemical and Physiological Effects
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, it has been found to inhibit the enzyme cytochrome p450, which is involved in the metabolism of drugs and xenobiotics. It has also been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
実験室実験の利点と制限
The use of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, is stable in aqueous solutions, and has a wide range of applications. Additionally, it is non-toxic and does not interfere with other compounds in the reaction. However, there are some limitations to its use in laboratory experiments. It is relatively expensive and has a limited shelf life. Additionally, it is not suitable for use in high-temperature reactions.
将来の方向性
The use of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% in scientific research is still in its early stages, and there is much potential for further research. Potential future directions for research include the use of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% in the study of drug metabolism, the development of new fluorescent probes for the study of protein-protein interactions, and the use of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% as a catalyst in organic synthesis. Additionally, further research could be conducted to better understand the mechanism of action of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% and to develop new applications for the compound.
合成法
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-methoxy-2-trifluoromethylphenol with 3-methylsulfonylpropionyl chloride in the presence of potassium carbonate to form the intermediate 5-(3-methylsulfonylphenyl)-3-trifluoromethylphenol. The second step involves the reaction of the intermediate with sodium hydroxide to form 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95%.
特性
IUPAC Name |
3-(3-methylsulfonylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3S/c1-21(19,20)13-4-2-3-9(7-13)10-5-11(14(15,16)17)8-12(18)6-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEBXQZFULXGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686724 |
Source


|
| Record name | 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261984-73-9 |
Source


|
| Record name | 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)


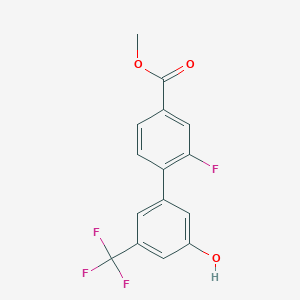
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
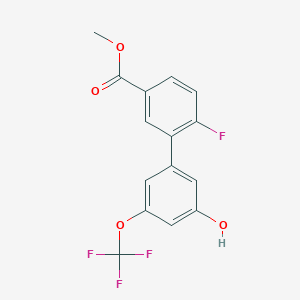
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)
